An In-depth Technical Guide to the Molecular Structure and Weight of 3-Piperazin-1-ylpyridazine dihydrochloride
An In-depth Technical Guide to the Molecular Structure and Weight of 3-Piperazin-1-ylpyridazine dihydrochloride
Abstract: This technical guide provides a comprehensive analysis of 3-Piperazin-1-ylpyridazine dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines the precise molecular structure and weight, and details a multi-technique analytical workflow for its unambiguous identification and characterization. The protocols described herein are designed as a self-validating system, ensuring the highest degree of scientific integrity. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation of complex organic salts.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is the precise identification of the materials involved. For 3-Piperazin-1-ylpyridazine dihydrochloride, this involves understanding its nomenclature, unique identifiers, and fundamental physicochemical properties.
Nomenclature and Identifiers
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Systematic Name: 3-(Piperazin-1-yl)pyridazine dihydrochloride
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Parent Compound: 3-(Piperazin-1-yl)pyridazine
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Parent CAS Number: 51047-56-4[4]
Molecular Formula and Weight
The molecular characteristics are summarized in the table below. It is critical to distinguish between the free base (parent) and its dihydrochloride salt, as their properties differ significantly. The dihydrochloride form is often preferred in research and development for its increased stability and solubility in aqueous media.[5]
| Property | 3-(Piperazin-1-yl)pyridazine (Free Base) | 3-Piperazin-1-ylpyridazine dihydrochloride | Data Source(s) |
| Molecular Formula | C₈H₁₂N₄ | C₈H₁₂N₄·2HCl (or C₈H₁₄Cl₂N₄) | [3][6] |
| Average Molecular Weight | 164.21 g/mol | 237.13 g/mol | [1][6] |
| Monoisotopic Mass | 164.1062 Da | 236.0646 Da | [7] |
Molecular Structure
The structure of 3-Piperazin-1-ylpyridazine dihydrochloride consists of a pyridazine ring substituted at the 3-position with a piperazine moiety. The two basic nitrogen atoms of the piperazine ring are protonated and form ionic bonds with two chloride ions.
Caption: 2D structure of 3-Piperazin-1-ylpyridazine dihydrochloride.
Rationale for a Comprehensive Analytical Approach
The causality behind this integrated approach is rooted in the principle of orthogonal verification. Each analytical technique probes a different, independent property of the molecule:
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Nuclear Magnetic Resonance (NMR): Elucidates the precise atomic connectivity and chemical environment (the carbon-hydrogen framework).
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Mass Spectrometry (MS): Confirms the exact mass of the core molecule (the parent ion).
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Elemental Analysis: Determines the percentage composition of key elements (C, H, N), which is crucial for verifying the overall molecular formula, including the hydrochloride components.
By combining these techniques, the data from one method corroborates the others, leading to an unambiguous structural assignment with a high degree of confidence.
The Self-Validating Analytical Workflow
The following section details the experimental protocols necessary for the complete characterization of 3-Piperazin-1-ylpyridazine dihydrochloride.
Workflow Overview
A logical progression of experiments ensures that each step builds upon the last, culminating in a complete and validated structural profile.
Caption: A self-validating workflow for structural elucidation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR identifies the number and types of hydrogen atoms, while ¹³C NMR maps the carbon backbone. For a salt like this, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve polar, ionic compounds. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing them to be observed.[8]
Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Piperazin-1-ylpyridazine dihydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
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¹H NMR Acquisition:
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Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Typical parameters: 16-32 scans, relaxation delay of 2 seconds.
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Expected Results: Signals corresponding to the three distinct protons on the pyridazine ring and the protons on the piperazine ring. The piperazine protons may appear as broad signals due to the influence of the protonated nitrogen atoms.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
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Expected Results: Signals for each unique carbon atom. The chemical shifts will differentiate the aromatic carbons of the pyridazine ring from the aliphatic carbons of the piperazine ring.[9]
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Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Electrospray ionization (ESI) is the ideal technique for this molecule as it is a soft ionization method suitable for polar, pre-charged (salt) compounds. It is essential to note that under positive ion ESI, the analysis will detect the protonated free base ([C₈H₁₂N₄ + H]⁺), not the mass of the entire dihydrochloride salt.[10]
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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Infusion and Acquisition:
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Infuse the sample solution directly into the ESI source.
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Acquire the spectrum in positive ion mode over a mass range of m/z 100-400.
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Data Analysis:
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Identify the peak corresponding to the [M+H]⁺ ion.
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Expected Result: A prominent ion peak at an m/z value corresponding to the calculated exact mass of the protonated free base (C₈H₁₃N₄⁺), which is approximately 165.11348.[7] The high-resolution measurement should confirm this elemental composition to within 5 ppm.
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Protocol 3: Elemental Analysis (CHN)
Causality: While NMR and MS define the structure and mass of the core organic cation, elemental analysis validates the complete molecular formula, including the counter-ions. By comparing the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated for C₈H₁₄Cl₂N₄, one can confirm the presence of two hydrochloride units per molecule. This is the definitive step in verifying the salt stoichiometry.[11]
Methodology:
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Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg) for analysis. The sample must be free of residual solvents.
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Combustion Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.
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Data Comparison:
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Compare the experimental percentages to the theoretical values.
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Expected Results: The experimental values should be within ±0.4% of the theoretical percentages calculated for the C₈H₁₄Cl₂N₄ formula.
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Synthesis of Data and Final Validation
The final step is to collate the data from all three analyses. The structural information from NMR, the exact mass from HRMS, and the elemental composition from CHN analysis must all be consistent with the proposed structure of 3-Piperazin-1-ylpyridazine dihydrochloride.
| Analysis Technique | Parameter | Theoretical/Expected Value | Purpose of Validation |
| ¹H & ¹³C NMR | Chemical Shifts, Integrations, Couplings | Consistent with pyridazine and piperazinium rings | Confirms C-H framework and connectivity |
| HRMS (ESI+) | [M+H]⁺ m/z | 165.11348 ± 5 ppm | Confirms mass and formula of the organic cation |
| Elemental Analysis | %C, %H, %N | C=40.52%, H=5.95%, N=23.62% | Confirms overall formula and salt stoichiometry |
When the results from all three orthogonal methods align with the theoretical values, the molecular structure and weight of 3-Piperazin-1-ylpyridazine dihydrochloride are considered fully validated.
References
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